1-Naphthol-3,6-disulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8627. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

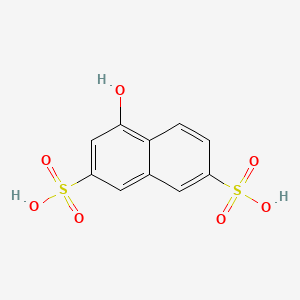

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O7S2/c11-10-5-8(19(15,16)17)4-6-3-7(18(12,13)14)1-2-9(6)10/h1-5,11H,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBROGJRQUABOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060370 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-85-8, 27177-25-9 | |

| Record name | 1-Naphthol-3,6-disulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthol-3,6-disulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxynaphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Naphthol-3,6-disulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Naphthol-3,6-disulfonic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 1-Naphthol-3,6-disulfonic acid. This compound, also known as 4-hydroxynaphthalene-2,7-disulfonic acid or RG acid, is a significant intermediate in the synthesis of various organic molecules, particularly azo dyes. While its role as a pharmaceutical intermediate is noted, its primary applications lie in the chemical and dye manufacturing industries.

Chemical Structure and Identification

This compound is an organic compound featuring a naphthalene (B1677914) core substituted with one hydroxyl (-OH) group and two sulfonic acid (-SO₃H) groups.

IUPAC Name: 4-hydroxynaphthalene-2,7-disulfonic acid[1][2]

Synonyms: 1-Hydroxy-3,6-naphthalenedisulfonic acid, RG acid, Violet acid[3]

Molecular Formula: C₁₀H₈O₇S₂[1][2]

The structure consists of a naphthalene bicyclic system. The hydroxyl group is located at position 1, and the two sulfonic acid groups are at positions 3 and 6. The compound is often supplied and used as its disodium (B8443419) salt.

Physicochemical and Quantitative Properties

This compound is typically a solid at room temperature and is soluble in water. The presence of two sulfonic acid groups makes it a strong acid. The quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 304.3 g/mol (Acid) | [1] |

| 348.26 g/mol (Disodium Salt, anhydrous) | [4] | |

| Appearance | Grey to brownish or white to off-white powder | [4] |

| Melting Point | > 300 °C | [4] |

| Density | 1.816 g/cm³ | [4] |

| Solubility | Soluble in water | |

| Acidity (pKa) | Sulfonic acid groups: Strongly acidic (pKa < 1, predicted). Hydroxyl group: Experimental value not readily available in cited literature. | [4][5] |

| CAS Number | 578-85-8 (Acid) | [1] |

| 20349-39-7 (Disodium Salt) | [4] | |

| 330581-20-9 (Disodium Salt Hydrate) |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis from 1-Amino-8-naphthol-3,6-disulfonic acid (H-Acid)

A common method for preparing this compound is through the reductive deamination of 1-Amino-8-naphthol-3,6-disulfonic acid (H-Acid) via a diazonium salt intermediate.

Overall Reaction: 1-Amino-8-naphthol-3,6-disulfonic acid → [Diazonium Salt Intermediate] → this compound

Methodology:

-

Diazotization:

-

Suspend 20g of 1-Amino-8-naphthol-3,6-disulfonic acid in approximately 95 mL of water.

-

Adjust the pH to 7.0 by adding 10 N sodium hydroxide (B78521) solution to dissolve the H-Acid.

-

Add a stoichiometric amount of 4 N sodium nitrite (B80452) solution to the mixture.

-

In a separate beaker, prepare a solution of 25 mL of 10 N hydrochloric acid over 78 g of ice to achieve a temperature of approximately -10 °C.

-

Slowly add the H-Acid/sodium nitrite solution to the ice/acid mixture over 4 hours, maintaining the temperature between 0-5 °C to form the diazonium salt suspension.

-

-

Reductive Deamination (Example using Glucose):

-

Filter the formed diazonium salt from the reaction mixture.

-

Suspend the diazonium salt in 105 mL of water.

-

Prepare a slurry of 8.33 g of glucose in 20 mL of water and add it to the diazonium salt suspension.

-

Prepare 80 mL of 12.5% sodium hydroxide solution and heat it to 80 °C.

-

Add the diazonium salt/glucose suspension to the hot sodium hydroxide solution over one hour.

-

Maintain the reaction at 80 °C for several hours (e.g., 3 hours) to ensure the complete splitting of the diazo group.

-

-

Purification and Isolation:

-

Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Add 2 to 5 times the reaction volume of ethanol (B145695) to precipitate inorganic salts.

-

Filter the mixture to remove the precipitated salts.

-

Evaporate the ethanol-water filtrate to dryness to obtain the crude product.

-

The product can be further purified by recrystallization if necessary. The yield is typically around 69-70%.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This representative HPLC method is based on protocols for analyzing naphthalenedisulfonic acid isomers and can be adapted for the quantitative analysis of this compound.

Methodology:

-

Standard Preparation:

-

Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).

-

Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 20, 40, 60 µg/mL).

-

-

Sample Preparation:

-

Dissolve the sample to be analyzed in the mobile phase to an expected concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

-

Mobile Phase: 40% Methanol in water, containing 4.5 mmol/L tetrabutylammonium (B224687) bromide (TBAB) as an ion-pairing agent. Adjust pH if necessary with a suitable acid (e.g., HCl).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Injection Volume: 10 µL.[3]

-

Detector: UV-Vis Detector.

-

Detection Wavelength: 280 nm.[3]

-

Column Temperature: Ambient or controlled at 30 °C.

-

-

Analysis:

-

Inject the series of standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solution.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the quantitative analysis by HPLC.

Applications

This compound is a versatile chemical intermediate with several industrial applications:

-

Dye and Pigment Manufacturing: It is a crucial precursor in the synthesis of a wide range of azo dyes used in the textile, leather, and paper industries.[4]

-

Cosmetic Industry: Utilized in the formulation of certain hair dyes due to its coloring properties.[4]

-

Analytical Chemistry: Employed in various colorimetric assays and as a reagent for detecting specific chemical species.[4]

-

Pharmaceutical Industry: It serves as an intermediate in the synthesis of certain pharmaceutical compounds and active pharmaceutical ingredients (APIs).[4]

Safety and Handling

Based on GHS classifications, this compound is considered an irritant.

-

Hazard Statements:

-

Precautions: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. Naphthalene-2-sulfonic acid | 120-18-3 [chemicalbook.com]

- 2. This compound | C10H8O7S2 | CID 43853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]

- 4. Naphthalene-2-sulfonic acid CAS#: 120-18-3 [m.chemicalbook.com]

- 5. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide on the Spectroscopic Data of 1-Naphthol-3,6-disulfonic acid

This technical guide provides a comprehensive overview of the available spectroscopic data for 1-Naphthol-3,6-disulfonic acid, a vital intermediate in the synthesis of various dyes and pigments. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

This compound, also known as 4-hydroxynaphthalene-2,7-disulfonic acid, is a water-soluble organic compound. Its chemical structure consists of a naphthalene (B1677914) core substituted with a hydroxyl group and two sulfonic acid groups.

Molecular Formula: C₁₀H₈O₇S₂[1]

Molecular Weight: 304.3 g/mol [1]

CAS Registry Number: 578-85-8[1]

Spectroscopic Data

This section summarizes the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound and its common salt forms. Due to the limited availability of data for the free acid, data for its disodium (B8443419) salt is also included.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR Data of this compound disodium salt

A ¹³C NMR spectrum for the disodium salt of this compound is available.[2] While specific peak assignments are not provided in the available resources, the spectrum would show distinct signals for the ten carbon atoms of the naphthalene ring system. The chemical shifts would be influenced by the electron-withdrawing sulfonic acid groups and the electron-donating hydroxyl group. A ¹³C NMR spectrum of the dianion in D₂O is also noted in spectral databases.[3]

¹H NMR Data

| Compound | Solvent | Frequency | Chemical Shifts (ppm) |

| 8-Amino-1-naphthol-3,6-disulfonic acid monosodium salt monohydrate | DMSO-d₆ | 399.65 MHz | 7.939 (A), 7.647 (B), 7.599 (C), 7.259 (D) |

| DMSO-d₆ | 89.56 MHz | 7.998 (A), 7.67 (B), 7.290 (C), 5.7 (D, includes H₂O) |

Table 1: ¹H NMR Data for a related compound.[4]

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, S=O, S-O, and C=C bonds.

While a spectrum for the pure acid is not available, spectra for related compounds and mixtures have been recorded. For instance, an FTIR spectrum of a complex containing this compound is available, which was recorded as a KBr-Pellet.[5] Additionally, an IR spectrum for 8-Amino-1-naphthol-3,6-disulfonic acid monosodium salt monohydrate is also available.[6]

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=C (aromatic) | Stretching | 1450-1600 |

| S=O (sulfonic acid) | Asymmetric Stretching | 1340-1350 |

| S=O (sulfonic acid) | Symmetric Stretching | 1150-1165 |

| S-O (sulfonic acid) | Stretching | 1030-1060 |

| C-O | Stretching | 1200-1260 |

Table 2: Predicted IR absorption bands based on functional groups.

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems like naphthalene. The UV-Vis spectrum of this compound in an aqueous solution is expected to exhibit absorption maxima characteristic of the naphthol chromophore, influenced by the sulfonic acid substituents. The exact position of the absorption bands will be dependent on the pH of the solution due to the phenolic hydroxyl group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample (e.g., this compound or its salt) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the aromatic and hydroxyl proton regions.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the aromatic carbon region.

-

Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy if needed.

-

Reference the spectrum to the solvent peak.

-

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty spectrometer to subtract from the sample spectrum.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water).

-

Prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample over the desired wavelength range (e.g., 200-400 nm).

-

Record the absorbance spectrum.

-

Workflow for Synthesis of this compound

This compound can be synthesized from 1-amino-8-naphthol-3,6-disulfonic acid (H-acid) via a diazotization reaction followed by reductive deamination.[7][8]

Caption: Synthetic pathway for this compound.

Analytical Workflow for Spectroscopic Characterization

A general workflow for the spectroscopic analysis of a synthesized batch of this compound is outlined below.

Caption: Workflow for spectroscopic characterization.

References

- 1. This compound | C10H8O7S2 | CID 43853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound disodium salt(20349-39-7) 13C NMR spectrum [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 8-Amino-1-naphthol-3,6-disulfonic acid monosodium salt monohydrate(5460-09-3) 1H NMR [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 8-Amino-1-naphthol-3,6-disulfonic acid monosodium salt monohydrate(5460-09-3) IR Spectrum [chemicalbook.com]

- 7. CH653671A5 - METHOD FOR PRODUCING 1-NAPHTHOL-3,6-DISULPHONIC ACID. - Google Patents [patents.google.com]

- 8. DE3424477A1 - Process for the preparation of 1-naphthol-3,6-disulphonic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 1-Naphthol-3,6-disulfonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Naphthol-3,6-disulfonic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility principles, expected solubility trends, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a derivative of naphthol, characterized by a naphthalene (B1677914) ring functionalized with one hydroxyl (-OH) group and two sulfonic acid (-SO₃H) groups. These sulfonic acid groups are highly polar and acidic, significantly influencing the molecule's physical and chemical properties, most notably its solubility. This compound and its salts are important intermediates in the synthesis of various dyes and pigments.

Qualitative Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The two sulfonic acid groups and the hydroxyl group make this compound a highly polar molecule. Consequently, it exhibits high solubility in polar solvents, particularly water, and is expected to have very low solubility in non-polar organic solvents.

The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents. It is important to note that these are general predictions, and experimental verification is necessary for specific applications.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The sulfonic acid and hydroxyl groups can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | While these solvents are polar, the lack of hydrogen bond donation may limit the dissolution of the highly polar sulfonic acid groups. |

| Non-Polar | Hexane, Toluene, Benzene | Very Low / Insoluble | The large difference in polarity between the solute and the solvent prevents effective solvation. |

| Halogenated | Dichloromethane, Chloroform | Very Low / Insoluble | These solvents have low polarity and are not effective at solvating highly charged or hydrogen-bonding functional groups. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended.

This method involves preparing a saturated solution of the solute in the solvent of interest and then determining the concentration of the dissolved solute by evaporating the solvent and weighing the residue.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or other suitable sealed containers

-

Shaker or rotator at a constant temperature

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Pre-weighed analytical balance

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator for heat-sensitive compounds.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

Solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent used.

-

This method provides a rapid assessment of solubility in different solvents.

Materials:

-

This compound

-

A range of organic solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Small test tubes

-

Vortex mixer

Procedure:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually observe the solution to determine if the solid has dissolved completely, partially, or not at all.

-

Record the results as "soluble," "partially soluble," or "insoluble."

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

An In-depth Technical Guide to 4-Hydroxy-2,7-naphthalenedisulfonic Acid: Physicochemical Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Hydroxy-2,7-naphthalenedisulfonic acid. It includes detailed tables of its properties, generalized experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities, offering valuable insights for its application in research and drug development.

Core Physicochemical Characteristics

4-Hydroxy-2,7-naphthalenedisulfonic acid, a member of the naphthalenesulfonic acid family, possesses a unique molecular architecture that imparts specific chemical and physical properties. The presence of a hydroxyl group and two sulfonic acid moieties on the naphthalene (B1677914) core makes it a highly polar and water-soluble compound.

Table 1: Physical and Chemical Properties of 4-Hydroxy-2,7-naphthalenedisulfonic Acid and its Salts

| Property | Value | Source(s) |

| IUPAC Name | 4-Hydroxynaphthalene-2,7-disulfonic acid | [1][2] |

| Synonyms | Schaeffer's acid, Acid Yellow 1 | [3] |

| CAS Number | 578-85-8 (for the acid) | [1][2] |

| 20349-39-7 (disodium salt) | [4] | |

| 841-89-4 (disodium salt) | [5] | |

| Molecular Formula | C₁₀H₈O₇S₂ | [1][2] |

| Molecular Weight | 304.30 g/mol | [1][2] |

| Appearance | Yellow to brown crystalline powder | [3][5] |

| Melting Point | Decomposes above 300°C | [3][4] |

| Solubility | Soluble in water | [3][5] |

| pKa | 0.8, 2.0 (approximate for sulfonic groups), 9.2 (approximate for hydroxyl group) | [3] |

Table 2: Properties of 4-Hydroxy-2,7-naphthalenedisulfonic Acid Disodium Salt

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆Na₂O₇S₂ | [4][5] |

| Molecular Weight | 348.25 g/mol | [4] |

| Appearance | Odorless sallow pink solid to yellow to brown powder | [4][5] |

| Melting Point | >300°C (decomposes) | [4] |

| Solubility | Soluble in water | [5] |

Synthesis and Purification: A Generalized Approach

While specific, detailed industrial synthesis protocols for 4-Hydroxy-2,7-naphthalenedisulfonic acid are proprietary, a general understanding can be derived from the synthesis of related naphthalenesulfonic acids. The primary route involves the sulfonation of a naphthol precursor.

Experimental Protocol: Synthesis via Sulfonation of 1-Naphthol (B170400) (Generalized)

This protocol is a generalized procedure based on the known chemistry of naphthalene sulfonation. Optimization of reaction conditions is crucial for maximizing the yield of the desired isomer.

Objective: To synthesize 4-Hydroxy-2,7-naphthalenedisulfonic acid by sulfonation of 1-naphthol.

Materials:

-

1-Naphthol

-

Concentrated sulfuric acid (98%) or oleum (B3057394)

-

Inert solvent (e.g., nitrobenzene (B124822) or a halogenated hydrocarbon) - optional

-

Sodium hydroxide (B78521) (for neutralization and isolation)

-

Water

-

Ice

Procedure:

-

Reaction Setup: In a multi-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve or suspend 1-naphthol in an appropriate inert solvent (if used). If no solvent is used, carefully add the 1-naphthol to the reaction flask.

-

Sulfonation: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric excess of concentrated sulfuric acid or oleum via the dropping funnel while maintaining a low temperature (typically below 20°C) to control the exothermic reaction and influence isomer distribution.

-

Isomerization (Optional): After the initial sulfonation, the reaction temperature may be carefully raised to promote the formation of the thermodynamically more stable isomers. The specific temperature and time will depend on the desired product.

-

Quenching: After the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Isolation and Neutralization: The precipitated sulfonic acid can be filtered and washed with cold water. To obtain the sodium salt, the acidic product is dissolved in water and neutralized with a sodium hydroxide solution. The sodium salt can then be precipitated by the addition of a common salt (salting out) and collected by filtration.

Caption: Generalized workflow for the synthesis of 4-Hydroxy-2,7-naphthalenedisulfonic acid.

Experimental Protocol: Purification by Recrystallization (Generalized)

Objective: To purify crude 4-Hydroxy-2,7-naphthalenedisulfonic acid or its salt.

Materials:

-

Crude 4-Hydroxy-2,7-naphthalenedisulfonic acid (or its salt)

-

Recrystallization solvent (e.g., water, aqueous ethanol)

-

Activated charcoal (optional)

Procedure:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or a mixture of water and a miscible organic solvent like ethanol (B145695) is a common choice for polar compounds.

-

Dissolution: In a flask, add the crude product to a minimal amount of the cold recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the compound completely. Add more hot solvent in small portions if necessary until the solid is fully dissolved.

-

Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Boil the solution for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the hot filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals, for instance, in a vacuum oven at an appropriate temperature.

Caption: A typical workflow for the purification of a solid organic compound by recrystallization.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of 4-Hydroxy-2,7-naphthalenedisulfonic acid.

Table 3: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification. | A single major peak for the pure compound. The retention time will depend on the column and mobile phase used. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with an acid modifier like phosphoric or formic acid) is a common starting point for related compounds.[3] |

| ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy | Structural elucidation. | A complex aromatic region with signals corresponding to the protons on the naphthalene ring. The exact chemical shifts and coupling patterns would confirm the substitution pattern. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy | Structural confirmation. | Signals corresponding to the ten carbon atoms of the naphthalene ring, with chemical shifts indicative of their electronic environment (e.g., carbons attached to hydroxyl and sulfonic acid groups will be downfield). |

| FTIR (Fourier-Transform Infrared) Spectroscopy | Identification of functional groups. | Broad O-H stretching band (around 3200-3600 cm⁻¹), characteristic S=O stretching bands for the sulfonic acid groups (around 1030-1060 cm⁻¹ and 1150-1250 cm⁻¹), and C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹). |

| UV-Vis (Ultraviolet-Visible) Spectroscopy | Electronic transitions and quantification. | Absorption maxima in the UV region characteristic of the naphthalene chromophore. |

Potential Biological Activities and Applications in Drug Development

While direct studies on the biological activities of 4-Hydroxy-2,7-naphthalenedisulfonic acid are limited, the activities of structurally related compounds provide valuable insights into its potential applications in drug development.

Enzyme Inhibition

A derivative of a closely related compound, 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, known as Azomethine H, has demonstrated the ability to inhibit tyrosinase.[6] Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the development of treatments for hyperpigmentation disorders and in cosmetic applications for skin lightening. Given the structural similarities, it is plausible that 4-Hydroxy-2,7-naphthalenedisulfonic acid and its derivatives could also exhibit tyrosinase inhibitory activity.

Antioxidant Activity

Azomethine H has also been reported to possess antioxidant properties, with the ability to scavenge free radicals.[7] The phenolic hydroxyl group on the naphthalene ring is a key structural feature that often imparts antioxidant activity. Therefore, 4-Hydroxy-2,7-naphthalenedisulfonic acid is a candidate for investigation as an antioxidant agent, which could be relevant for conditions associated with oxidative stress.

Chelating Agent in Analytical Methods

The structural motif of a hydroxyl group in proximity to other functional groups on an aromatic ring can lead to metal-chelating properties. This is evident in the use of Azomethine H as a chromogenic and fluorogenic probe for the detection of metal ions.[7] This chelating ability could be explored in the context of drug development for diseases involving metal ion dysregulation or for the development of diagnostic tools.

Caption: Potential biological activities and drug development applications of 4-Hydroxy-2,7-naphthalenedisulfonic acid.

Conclusion

4-Hydroxy-2,7-naphthalenedisulfonic acid is a versatile chemical entity with well-defined physicochemical properties. While its primary industrial application has been as an intermediate in the synthesis of dyes, its structural features suggest a potential for broader applications in the fields of medicinal chemistry and drug development. The inferred biological activities, such as enzyme inhibition and antioxidant potential, based on structurally related compounds, warrant further investigation. This guide provides a foundational understanding for researchers and scientists to explore the synthesis, characterization, and potential therapeutic applications of this intriguing molecule. Further research is needed to elucidate its specific biological targets and mechanisms of action to fully realize its potential in drug discovery and development.

References

- 1. Naphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. US4540525A - Method for producing 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. GB2137621A - Preparation of 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]

- 6. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic Acid [benchchem.com]

An In-depth Technical Guide to 1-Naphthol-3,6-disulfonic Acid

This technical guide provides a comprehensive overview of 1-Naphthol-3,6-disulfonic acid, its corresponding salts, and its applications for researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, key experimental protocols, and its role as a versatile chemical intermediate.

Chemical Identity and Synonyms

This compound and its salts are important chemical compounds used in various industrial and research applications. The primary forms are the free acid and its disodium (B8443419) salt, each identified by a unique CAS number.

This compound is an organic compound characterized by a naphthalene (B1677914) backbone substituted with one hydroxyl and two sulfonic acid groups.[1] These sulfonic acid groups significantly increase its water solubility and acidic character.[1] It typically appears as an off-white or light pink paste or a white to light yellow crystalline solid.[2][3]

The disodium salt of this compound is the most common form in commercial use. It is a sulfonated naphthol derivative with a variety of industrial applications.[4]

Below is a summary of the CAS numbers and synonyms for both the acid and its disodium salt:

| Form | CAS Number | Synonyms |

| Acid | 578-85-8 | 1-Hydroxy-3,6-naphthalenedisulfonic acid, 4-Hydroxy-2,7-naphthalenedisulfonic acid, Violet acid, RG acid, 4-Hydroxynaphthalene-2,7-disulphonic acid, 1-Naphthol (B170400), 3,6-disulfo-, Bgo 136, Nsc 8627[1][2][5] |

| Disodium Salt | 20349-39-7 | This compound disodium salt, Disodium 4-hydroxy-2,7-naphthalenedisulfonate, Violet Acid Disodium Salt[4][6] |

| Disodium Salt Hydrate | 330581-20-9 | 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt |

Quantitative Physicochemical Data

A summary of the key quantitative properties of this compound and its disodium salt is presented in the table below for easy comparison.

| Property | This compound | This compound Disodium Salt |

| Molecular Formula | C₁₀H₈O₇S₂[2][7] | C₁₀H₆Na₂O₇S₂[6] |

| Molecular Weight | 304.3 g/mol [2][7] | 348.26 g/mol [4] |

| Appearance | Off-white or light pink paste; white to light yellow crystalline powder[2][3] | Grey to brownish powder[4] |

| Density | 1.816 g/cm³[3][4] | 1.816 g/cm³[4] |

| Melting Point | Not available | >300 °C[4] |

| pKa (hydroxyl group) | 8.56[5] | Not applicable |

| Solubility | Readily soluble in water[5] | Soluble in water |

Experimental Protocols

Synthesis of this compound from 1-Amino-8-naphthol-3,6-disulfonic Acid (H-Acid)

A common method for the preparation of this compound involves the reductive deamination of 1-Amino-8-naphthol-3,6-disulfonic acid (commonly known as H-acid) via a diazonium salt intermediate.[8] This process is advantageous as it avoids the formation of difficult-to-remove metal salt byproducts.[9]

Materials:

-

1-Amino-8-naphthol-3,6-disulfonic acid (H-acid)

-

10 N Sodium hydroxide (B78521) solution

-

4 N Sodium nitrite (B80452) solution

-

Ice

-

10 N Hydrochloric acid

-

A reducing agent such as glucose or a salt of formic acid[9]

-

Water

Procedure:

-

Preparation of the H-acid Solution: Suspend 20 g of H-acid in 95 ml of water in a beaker. Adjust the pH to 7 by adding approximately 5.7 ml of 10 N sodium hydroxide solution, which will cause the H-acid to dissolve.[8]

-

Addition of Sodium Nitrite: To the H-acid solution, add 15.96 ml of 4N sodium nitrite solution and mix thoroughly.[8]

-

Preparation of the Diazotization Medium: In a separate beaker, place 78 g of ice and add 25 ml of 10 N hydrochloric acid. Allow the mixture to cool to approximately -10 °C.[8]

-

Diazotization: Over a period of 4 hours, slowly add the H-acid/sodium nitrite solution to the ice/hydrochloric acid mixture. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.[8] The diazonium salt will precipitate as a suspension.

-

Reductive Deamination:

-

Method A (with Glucose): Suspend the filtered diazonium salt in 105 ml of water. Add a slurry of 8.33 g of glucose in 20 ml of water. Add this suspension over one hour to 80 ml of 12.5% sodium hydroxide solution that has been pre-heated to 80 °C. Allow the reaction to proceed for 3 hours at 80 °C.[9]

-

Method B (with Formate): Introduce the filtered diazonium salt into an aqueous potassium formate (B1220265) solution. After several hours at approximately 90 °C, the diazo group is quantitatively eliminated.

-

-

Work-up: After cooling the reaction mixture to room temperature, neutralize it with dilute hydrochloric acid. The product can be further purified by recrystallization.

Applications in Research and Drug Development

This compound and its derivatives are valuable in various scientific fields, including as intermediates in the synthesis of pharmaceuticals and as fluorescent probes in biochemical research.

Intermediate in Pharmaceutical Synthesis

While primarily known for its use in the dye industry, the structural features of this compound make it a useful precursor in the multi-step synthesis of active pharmaceutical ingredients (APIs).[10] The sulfonic acid groups can enhance the solubility of intermediates, which is a beneficial property in synthetic and formulation processes.[10]

A notable application is its use as an intermediate in the production of Ciclesonide , a corticosteroid used to treat asthma and allergic rhinitis.[11]

Fluorescent Probe in Biochemical Assays

Derivatives of 1-naphthol are known to exhibit fluorescence and are used as molecular probes. 1-Naphthol-3,6-disulfonate, in particular, has been studied for its excited-state proton-transfer (ESPT) properties.[12] Upon photoexcitation, the hydroxyl group becomes significantly more acidic, leading to the transfer of a proton to a nearby acceptor, such as a water molecule. This process can be monitored by changes in the fluorescence spectrum, making it a sensitive indicator of the local microenvironment.[12][13]

This property allows it to be used in various biochemical assays, such as studying enzyme reactions and as a staining agent for biological samples.[4] For instance, 1-naphthol has been used as a fluorescent probe to monitor ethanol-induced interdigitation in lipid bilayer membranes and to sense microenvironmental changes in aqueous solutions of polymers like Pluronic F127.[13]

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: A flowchart illustrating the synthesis of this compound.

Signaling Pathway: Excited-State Proton Transfer (ESPT)

Caption: The excited-state proton transfer (ESPT) mechanism of 1-Naphthol-3,6-disulfonate.

References

- 1. CAS 578-85-8: this compound | CymitQuimica [cymitquimica.com]

- 2. hztya.com [hztya.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound Disodium Salt Supplier | 20349-39-7 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 5. This compound | 578-85-8 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C10H8O7S2 | CID 43853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DE3424477A1 - Process for the preparation of 1-naphthol-3,6-disulphonic acid - Google Patents [patents.google.com]

- 9. CH653671A5 - METHOD FOR PRODUCING 1-NAPHTHOL-3,6-DISULPHONIC ACID. - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound | 578-85-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 12. Ultrafast excited-state proton-transfer reaction of 1-naphthol-3,6-disulfonate and several 5-substituted 1-naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Naphthol as an ESPT fluorescent molecular probe for sensing thermotropic microenvironmental changes of pluronic F127 in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Violuric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violuric acid, systematically known as 5-(hydroxyimino)barbituric acid or 2,4,5,6(1H,3H)-Pyrimidinetetrone 5-oxime, is a heterocyclic organic compound with a rich history rooted in the foundational studies of uric acid derivatives.[1][2] While the acid itself is a colorless to pale yellow crystalline solid, it is renowned for forming intensely colored salts, known as violurates, with a wide array of metal and organic cations.[2][3] This striking chromogenic property, a phenomenon referred to as pantochromism, has made violuric acid and its derivatives valuable reagents in analytical chemistry and subjects of interest in coordination chemistry and materials science.[3] This guide provides a comprehensive overview of the historical discovery, synthesis, physicochemical properties, and applications of violuric acid, with a focus on quantitative data and detailed experimental methodologies.

Historical Discovery

Violuric acid was first synthesized and described in 1863 by the eminent German chemist Adolf von Baeyer.[1][4] This discovery was a significant milestone in his extensive research on uric acid and its derivatives, which commenced in the early 1860s and laid the groundwork for the classification of a vast number of nitrogenous heterocyclic compounds.[1][5][6] Baeyer's initial synthesis involved the reaction of barbituric acid, another compound he discovered in 1864, with nitrous acid.[1][2] The name "violuric acid" is derived from the characteristic violet-colored salts it forms.[1] Baeyer's work on uric acid derivatives was part of a broader effort in the 19th century to understand the chemical composition of biological molecules, and his synthesis of violuric acid and barbituric acid paved the way for the development of the barbiturate (B1230296) class of drugs.[5][7]

Physicochemical and Structural Properties

Violuric acid's chemical behavior is dictated by its complex molecular structure, which allows for tautomerism and the formation of stable coordination complexes.

Tautomerism

In solution, violuric acid exists in a tautomeric equilibrium between the more stable, colorless keto-oxime form and the nitroso-enol form.[8] This equilibrium is influenced by factors such as solvent and pH.[8] The deprotonation of the more acidic nitroso-enol tautomer gives rise to the violurate anion, which is responsible for the vibrant colors of its salts due to an n → π* electronic transition within the conjugated chromophore.[3]

Quantitative Data Summary

A summary of the key quantitative properties of violuric acid is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₄H₃N₃O₄ (Anhydrous) C₄H₃N₃O₄·H₂O (Monohydrate) |

| Molar Mass | 157.08 g/mol (Anhydrous) 175.10 g/mol (Monohydrate) |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 247 °C (decomposes) |

| pKa | 4.7 (at 25 °C) |

| Solubility in Water | 0.704 g/100 mL (at 20 °C) |

| Solubility in other solvents | Soluble in alcohols; Sparingly soluble in aqueous acid; Slightly soluble in methanol; Soluble in DMSO (50 mg/mL with sonication) |

| Crystallography (Monohydrate) | Polymorph 1: Monoclinic, Space group P 1 2₁/n 1, a=7.862 Å, b=8.869 Å, c=9.479 Å, β=100.25° Polymorph 2: Orthorhombic, Space group Cmc2₁, a=6.217 Å, b=14.373 Å, c=7.516 Å |

| Spectral Data (IR) | Key peaks observed in mineral oil mull.[9] |

| Spectral Data (¹³C NMR) | Available spectral data.[10] |

| Spectral Data (UV-Vis) | Absorption maxima (λmax) are dependent on the metal complex formed. |

Experimental Protocols

Violuric acid can be reliably synthesized via two primary routes. The classical method involves the nitrosation of barbituric acid, while an alternative pathway utilizes the condensation of alloxan (B1665706) with hydroxylamine (B1172632).

Protocol 1: Synthesis from Barbituric Acid and Nitrous Acid

This method proceeds via the nitrosation of the active methylene (B1212753) group at the C5 position of the barbituric acid ring.[1]

Materials:

-

Barbituric acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated Hydrochloric acid (HCl) or Acetic Acid

-

Sodium chloride (NaCl)

-

Sodium acetate

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Ice

Procedure:

-

Preparation of Sodium Violurate:

-

Dissolve 6.40 g (50 mmol) of barbituric acid in 100 mL of hot water in a beaker.

-

In a separate container, prepare a solution of 3.80 g (55 mmol) of sodium nitrite in 10 mL of water.

-

Add the sodium nitrite solution to the hot barbituric acid solution. The solution will immediately turn a deep purple color, indicating the formation of sodium violurate, which will precipitate upon cooling.[11]

-

To complete the reaction and precipitation, add 10 g of sodium chloride, 1 g of sodium acetate, and 3 mL of acetic acid to adjust the pH to approximately 4-5.[11]

-

Stir the mixture for 1-2 hours at room temperature.[11]

-

Adjust the pH to the weakly basic range with 2.5 g of NaOH to minimize solubility and allow to crystallize in a refrigerator for several hours.[11]

-

Collect the sodium violurate dihydrate precipitate by suction filtration and wash with a small amount of cold water.[11]

-

-

Isolation of Violuric Acid:

-

Suspend 7.8 g (33.5 mmol) of the prepared sodium violurate dihydrate in 20 mL of water.

-

Add 10 mL of concentrated hydrochloric acid to the suspension. The deep violet suspension will turn a brown-pink color.[11]

-

Stir the mixture vigorously for about 1 hour at room temperature.

-

Collect the cream-colored precipitate of violuric acid monohydrate by suction filtration.[11]

-

Wash the product thoroughly with dilute HCl and then with a small amount of cold water.[11]

-

Air-dry the product.

-

Protocol 2: Synthesis from Alloxan and Hydroxylamine

This alternative and historically significant route involves the condensation of alloxan with hydroxylamine to form the oxime group at the C5 position.[1][2]

Materials:

-

Alloxan

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Deionized water

Procedure:

-

Reaction Mixture Preparation:

-

Dissolve 20 g of alloxan and 10 g of hydroxylamine hydrochloride in 150 g of water in a suitable flask.[1]

-

-

Reaction and Isolation:

-

Heat the mixture on a water bath for 1 hour.[1]

-

Upon cooling, violuric acid will precipitate as glittering, nearly colorless crystals.[1]

-

Collect the solid product by filtration and wash with a minimal amount of cold water.

-

Further product can be obtained by carefully evaporating the mother liquor.[1]

-

Dry the final product.

-

Applications in Research and Development

Violuric acid's unique properties lend themselves to several applications, particularly in analytical chemistry and, more recently, in biocatalysis.

Chromogenic Reagent for Metal Ion Detection

The primary application of violuric acid is as a chromogenic reagent for the spectrophotometric determination of a wide range of metal ions.[12][13] The deprotonated violurate anion acts as a versatile polydentate ligand, coordinating with metal ions through its nitrogen and oxygen donor atoms to form stable and intensely colored chelate complexes.[14][15][16] The most common coordination mode is bidentate, involving the oximato nitrogen and an adjacent carbonyl oxygen, which forms a stable five-membered ring.[15][17]

The intensity of the color produced is directly proportional to the concentration of the metal ion, allowing for quantitative analysis based on the Beer-Lambert law.[13] This method is valued for its simplicity, speed, and cost-effectiveness.[13]

Redox Mediator in Enzymatic Reactions

Violuric acid has found application as a redox mediator, particularly in laccase-based enzymatic systems.[18][19] Laccases are enzymes that can oxidize a variety of phenolic and non-phenolic compounds. However, their direct action can be limited by the size of the substrate or a mismatch in redox potentials. Violuric acid acts as an efficient electron shuttle; the laccase enzyme oxidizes violuric acid to a stable radical, which can then diffuse and oxidize a target substrate that is inaccessible to the enzyme itself.[18] This laccase-mediator system is of interest for applications in bioremediation for the degradation of environmental pollutants and in the development of biosensors and biofuel cells.[18] Although violuric acid and its derivatives have been investigated for various chemical and analytical purposes, a thorough review of scientific literature indicates they have not been reported as coupling agents or racemization suppressants in peptide synthesis.[20] However, its role as a redox mediator and its classification as an antioxidant by MeSH suggest potential avenues for exploration in biochemical and pharmaceutical research.[21]

Conclusion

From its discovery in the mid-19th century as a product of Adolf von Baeyer's pioneering work on uric acid derivatives, violuric acid has established itself as a compound of significant chemical interest. Its defining characteristic—the formation of intensely colored violurate salts—has been leveraged for decades in the field of analytical chemistry for the detection of metal ions. Modern research continues to unveil new applications for this historic molecule, particularly in the realm of biocatalysis where it serves as an effective redox mediator. The straightforward synthesis, rich coordination chemistry, and distinct chromogenic properties of violuric acid ensure its continued relevance for researchers and scientists across various disciplines, including those in the early stages of drug discovery and development who may find its properties useful for assay development and understanding biological redox processes.

References

- 1. Sciencemadness Discussion Board - Violuric acid salts (fantastic colors and variety) - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Violuric acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Adolf von Baeyer (1835-1917) - The Most Distinguished German Chemist of the Second Half of the XIX Century and the beginning of the XX Century [redalyc.org]

- 5. newworldencyclopedia.org [newworldencyclopedia.org]

- 6. Adolf_von_Baeyer [chemeurope.com]

- 7. hmdb.ca [hmdb.ca]

- 8. benchchem.com [benchchem.com]

- 9. Violuric acid [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. benchchem.com [benchchem.com]

- 21. Violuric acid - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Insights into the Molecular Architecture of 1-Naphthol-3,6-disulfonic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Naphthol-3,6-disulfonic acid is a key organic compound characterized by a naphthalene (B1677914) core functionalized with a hydroxyl group and two sulfonic acid groups. This structure imparts specific chemical properties that make it a valuable precursor in the synthesis of various azo dyes and potentially in the development of new pharmaceutical agents.[1][2] A thorough understanding of its molecular geometry, electronic properties, and vibrational frequencies is crucial for predicting its reactivity, stability, and potential biological interactions.

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to elucidate such molecular characteristics at an atomic level.[3] However, a dedicated theoretical investigation on the ground-state molecular structure of this compound has not been prominently reported. In contrast, a theoretical assessment of the structurally similar 1-amino-8-naphthol-3,6-disulfonic acid (H-acid) has been conducted, providing a valuable template for understanding the molecular architecture of related naphthol sulfonic acids.[4][5]

This guide will, therefore, leverage the findings from the theoretical studies on H-acid to provide a predictive overview of the molecular structure of this compound. We will outline the computational methodologies employed in such studies and present the types of quantitative data that can be expected from a rigorous theoretical analysis.

Theoretical Methodology: A Case Study of a Related Compound

The primary theoretical approach for investigating the molecular structure of compounds like this compound involves Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited-state properties.[4][5] A representative computational protocol, as applied to 1-amino-8-naphthol-3,6-disulfonic acid, is detailed below.

Computational Protocol: DFT and TD-DFT Calculations

A common and effective computational methodology for this class of molecules is as follows:

-

Software: Gaussian suite of programs is a standard choice for such calculations.[1]

-

Method: The PBE0 hybrid functional is often employed, providing a good balance of accuracy for molecular geometries and electronic properties.[4]

-

Basis Set: A combination of Pople-style basis sets, such as 6-31++G**, for non-metal atoms and an augmented correlation-consistent basis set like aug-cc-pVDZ for metals (if present in complexes), is typically used.[4][5]

-

Solvation Model: To simulate the behavior in a solution, a Polarizable Continuum Model (PCM) can be applied to account for the solvent effects.[4][5]

-

Calculations Performed:

-

Geometry Optimization: To find the lowest energy (most stable) conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict vibrational spectra (IR and Raman).[1]

-

Electronic Structure Analysis: Calculation of molecular orbitals (HOMO, LUMO), electronic transitions (using TD-DFT), and bond orders.[4][5]

-

References

A Technical Guide to the Fluorescence Quantum Yield of 1-Naphthol-3,6-disulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photophysical Properties of 1-Naphthol-3,6-disulfonic acid

The fluorescence of this compound is primarily governed by an excited-state proton transfer (ESPT) reaction. Upon excitation, the naphthol moiety becomes significantly more acidic, leading to the transfer of a proton to a nearby acceptor, typically a solvent molecule like water. This process results in the formation of an excited naphtholate species, which then fluoresces at a different wavelength than the excited naphthol. The efficiency of this ESPT process directly impacts the overall fluorescence quantum yield.

Factors that can influence the fluorescence quantum yield of this compound include:

-

Solvent Polarity and Hydrogen Bonding Capacity: The nature of the solvent affects the stability of both the excited state and the proton transfer complex.

-

pH: The ground-state and excited-state equilibria are pH-dependent.

-

Temperature: Temperature can affect the rates of non-radiative decay pathways.

-

Presence of Quenchers: Other molecules in the solution can deactivate the excited state through various quenching mechanisms.

A summary of typical photophysical parameters for photoacids like this compound is presented in Table 1.

| Parameter | Symbol | Typical Value Range | Significance |

| Fluorescence Quantum Yield | Φf | 0.1 - 0.9 | Efficiency of light emission |

| Fluorescence Lifetime | τf | 1 - 20 ns | Duration of the excited state |

| Absorption Maximum | λabs | 320 - 360 nm | Wavelength of maximum light absorption |

| Emission Maximum | λem | 400 - 550 nm | Wavelength of maximum light emission |

| Excited-State pKa | pKa* | -2 to 2 | Acidity in the excited state |

Table 1: Typical Photophysical Parameters for Naphthol-based Photoacids. The values are indicative and can vary significantly with experimental conditions.

Experimental Protocols for Determining Fluorescence Quantum Yield

The fluorescence quantum yield can be determined using two primary methods: the relative method and the absolute method.

Relative Method

The relative method involves comparing the fluorescence intensity of the sample of interest to that of a standard with a known quantum yield.

2.1.1. Materials and Equipment

-

Spectrofluorometer with a monochromatic excitation source and an emission detector.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

This compound.

-

A suitable fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).

-

High-purity solvent (e.g., ultrapure water).

2.1.2. Protocol

-

Prepare a series of dilute solutions of both the this compound and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of the resulting linear fit is proportional to the quantum yield.

-

Calculate the quantum yield of the sample (Φf,sample) using the following equation:

Φf,sample = Φf,std * (m_sample / m_std) * (η_sample² / η_std²)

where:

-

Φf,std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is often assumed to be 1).

-

Absolute Method

The absolute method directly measures the number of photons emitted and absorbed by the sample, typically using an integrating sphere.

2.2.1. Materials and Equipment

-

Spectrofluorometer equipped with an integrating sphere.

-

Quartz cuvettes.

-

This compound.

-

High-purity solvent.

2.2.2. Protocol

-

Place the cuvette containing the solvent inside the integrating sphere and measure the spectrum of the excitation light (scatter).

-

Place the cuvette containing the sample solution inside the integrating sphere and measure the emission spectrum. This will include the fluorescence emission and the scattered excitation light.

-

Calculate the area of the scattered light for both the solvent (A_solvent) and the sample (A_sample).

-

Calculate the area of the fluorescence emission of the sample (A_emission).

-

The fluorescence quantum yield (Φf) is then calculated as:

Φf = A_emission / (A_solvent - A_sample)

Key Signaling Pathway: Excited-State Proton Transfer (ESPT)

The dominant process influencing the fluorescence of this compound in protic solvents is Excited-State Proton Transfer (ESPT).

Figure 1: Excited-State Proton Transfer (ESPT) Pathway. Upon absorption of a photon, the ground-state naphthol (ROH) is excited to ROH. In the excited state, it rapidly transfers a proton to the solvent, forming the excited naphtholate (RO-), which then fluoresces.

Experimental Workflow Visualization

The general workflow for determining the fluorescence quantum yield is a systematic process involving careful sample preparation and precise spectroscopic measurements.

Figure 2: Workflow for Relative Quantum Yield Determination. This diagram outlines the key steps from sample preparation to the final calculation of the fluorescence quantum yield using the relative method.

Conclusion

The fluorescence quantum yield of this compound is a critical parameter for its application in research and development. While a definitive value is context-dependent, this guide provides the necessary theoretical background and detailed experimental protocols for its accurate determination. Understanding the underlying photophysical processes, particularly the excited-state proton transfer, is crucial for interpreting fluorescence data and for the rational design of fluorescent probes and assays. Researchers are encouraged to carefully control experimental conditions and to use appropriate standards to obtain reliable and reproducible quantum yield measurements.

Methodological & Application

Application Notes and Protocols for Azo Dye Synthesis Using 1-Naphthol-3,6-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of azo dyes utilizing 1-Naphthol-3,6-disulfonic acid as a key coupling component. The following sections detail the chemical principles, experimental procedures, and expected outcomes for the synthesis of a representative azo dye.

Introduction

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (-N=N-). They are synthesized through a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. This compound is a valuable coupling agent in this process, contributing to the production of water-soluble dyes with vibrant colors. The sulfonic acid groups enhance the water solubility of the resulting dye and can act as auxochromes, influencing the final color.

The general reaction involves the conversion of a primary aromatic amine to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). This unstable diazonium salt is then immediately reacted with this compound in a coupling reaction to form the stable azo dye.

Experimental Protocols

This section provides a detailed protocol for the synthesis of an azo dye by coupling diazotized sulfanilic acid with this compound.

Materials:

-

Sulfanilic acid (4-aminobenzenesulfonic acid)

-

Sodium nitrite (NaNO₂)

-

Sodium carbonate (Na₂CO₃)

-

This compound disodium (B8443419) salt

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium chloride (NaCl)

-

Distilled water

-

Ice

Equipment:

-

Beakers (100 mL, 250 mL)

-

Erlenmeyer flask (250 mL)

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter flask

-

pH paper or pH meter

-

Thermometer

Protocol 1: Synthesis of an Azo Dye from Sulfanilic Acid and this compound

Step 1: Diazotization of Sulfanilic Acid

-

In a 100 mL beaker, dissolve 1.73 g (0.01 mol) of sulfanilic acid and 0.53 g (0.005 mol) of sodium carbonate in 50 mL of water by warming the mixture.

-

Cool the solution to room temperature and then chill it in an ice bath to below 5 °C.

-

In a separate 100 mL beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold water.

-

Slowly add the sodium nitrite solution to the cold sulfanilic acid solution with constant stirring, ensuring the temperature remains between 0-5 °C.

-

In a 250 mL beaker, place 2.5 mL of concentrated hydrochloric acid and 10 g of crushed ice.

-

Slowly and with continuous stirring, add the cold solution from step 4 to the ice-acid mixture. A white precipitate of the diazonium salt should form. Keep this suspension in the ice bath for the next step.

Step 2: Azo Coupling

-

In a 250 mL Erlenmeyer flask, dissolve 3.48 g (0.01 mol) of this compound disodium salt in 50 mL of water.

-

Cool this solution in an ice bath to below 5 °C.

-

Slowly, and with vigorous stirring, add the cold diazonium salt suspension from Step 1 to the cold solution of this compound.

-

Make the reaction mixture alkaline (pH 8-9) by the dropwise addition of a 10% sodium hydroxide solution. The formation of the colored azo dye should be observed.

-

Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

Step 3: Isolation and Purification

-

After the reaction is complete, "salt out" the dye by adding approximately 10 g of sodium chloride and stirring until it dissolves.

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the solid dye with a small amount of cold saturated sodium chloride solution.

-

Dry the purified azo dye in a desiccator or a drying oven at a low temperature.

-

Weigh the final product and calculate the percentage yield.

Data Presentation

The following table summarizes the key quantitative data for the synthesized azo dye.

| Parameter | Value | Reference |

| Reactants | ||

| Sulfanilic Acid | 1.73 g (0.01 mol) | Protocol |

| Sodium Nitrite | 0.70 g (0.01 mol) | Protocol |

| This compound disodium salt | 3.48 g (0.01 mol) | Protocol |

| Reaction Conditions | ||

| Diazotization Temperature | 0-5 °C | Protocol |

| Coupling Temperature | 0-5 °C | Protocol |

| Coupling pH | 8-9 | Protocol |

| Product Characterization | ||

| Theoretical Yield | (Calculated based on limiting reagent) | |

| Actual Yield | (Experimentally determined) | |

| Percentage Yield | (Actual/Theoretical) x 100 | |

| λmax (in water) | (To be determined experimentally) | |

| Appearance | Colored solid |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical pathways and experimental workflow for the synthesis of azo dyes using this compound.

Application Notes and Protocols: 1-Naphthol-3,6-disulfonic acid in Textile Dyeing

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthol-3,6-disulfonic acid, also known as RG acid, is a crucial intermediate in the synthesis of a wide array of azo dyes.[1] Its chemical structure, featuring a naphthol core with two sulfonic acid groups, makes it an ideal coupling component in the production of vibrant and colorfast acid dyes. These dyes are extensively utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[2] The sulfonic acid moieties enhance the water solubility of the resulting dyes and facilitate their ionic bonding to the amino groups present in these fibers, leading to good wash fastness. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of an exemplary acid dye and its subsequent application in textile dyeing.

Data Presentation

The performance of acid dyes derived from this compound and its isomers is characterized by good fastness properties. Below is a summary of typical performance data for such dyes on protein and polyamide fibers.

Table 1: Typical Dye Exhaustion Percentages for Acid Dyes on Nylon Fabric at Various pH Levels

| pH | Dye Exhaustion (%) |

| 3.0 | 40 - 48 |

| 3.5 | 47 - 58 |

| 4.0 | 51 - 62 |

| 4.5 | 60 - 72 |

Source: Data compiled from studies on acid dyes derived from naphthol sulfonic acids.[3]

Table 2: Typical Color Fastness Ratings of Acid Dyes on Wool and Nylon Fabrics

| Fastness Property | Rating (ISO Scale 1-5) |

| Washing Fastness | |

| - Change in Color | 4 - 5 |

| - Staining on Wool | 4 - 5 |

| - Staining on Cotton | 4 - 5 |

| Light Fastness | 5 - 7 |

| Rubbing Fastness | |

| - Dry | 4 - 5 |

| - Wet | 3 - 4 |

| Perspiration Fastness | |

| - Acidic | 4 - 5 |

| - Alkaline | 4 - 5 |

Source: Compiled from general performance data of acid azo dyes on protein and polyamide fibers.[4]

Experimental Protocols